molecular formula C20H32O4 B1250241 15-Hpete, (R)- CAS No. 126873-50-5

15-Hpete, (R)-

Cat. No.: B1250241
CAS No.: 126873-50-5
M. Wt: 336.5 g/mol
InChI Key: BFWYTORDSFIVKP-UDQWCNDOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15-Hpete, (R)- is a hydroperoxy derivative of eicosatetraenoic acid. It is a member of the hydroxyeicosatetraenoic acids (HETEs) family, which are eicosanoids derived from arachidonic acid. These compounds play significant roles in various biological processes, including inflammation and immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 15-Hpete, (R)- typically involves the enzymatic oxidation of arachidonic acid by lipoxygenases. The reaction conditions often include the presence of oxygen and specific cofactors that facilitate the enzymatic activity .

Industrial Production Methods

large-scale synthesis would likely follow similar enzymatic pathways, with optimization for yield and purity .

Chemical Reactions Analysis

Types of Reactions

15-Hpete, (R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like hydrogen peroxide for further oxidation. The reactions typically occur under mild conditions to preserve the integrity of the compound .

Major Products

The major products formed from these reactions include various hydroxyeicosatetraenoic acids (HETEs) and other eicosanoids, which have distinct biological activities .

Scientific Research Applications

15-Hpete, (R)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 15-Hpete, (R)- involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for lipoxygenases, leading to the production of various bioactive eicosanoids. These eicosanoids then interact with specific receptors to modulate inflammatory and immune responses .

Properties

CAS No.

126873-50-5

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(5Z,8Z,11Z,13E,15R)-15-hydroperoxyicosa-5,8,11,13-tetraenoic acid

InChI

InChI=1S/C20H32O4/c1-2-3-13-16-19(24-23)17-14-11-9-7-5-4-6-8-10-12-15-18-20(21)22/h4-5,8-11,14,17,19,23H,2-3,6-7,12-13,15-16,18H2,1H3,(H,21,22)/b5-4-,10-8-,11-9-,17-14+/t19-/m1/s1

InChI Key

BFWYTORDSFIVKP-UDQWCNDOSA-N

Isomeric SMILES

CCCCC[C@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)O)OO

SMILES

CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)OO

Canonical SMILES

CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)OO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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